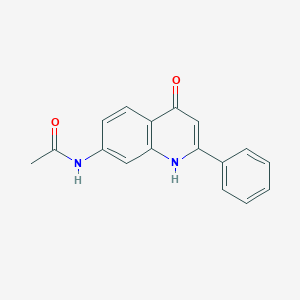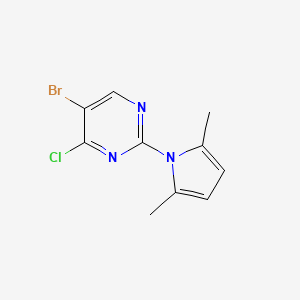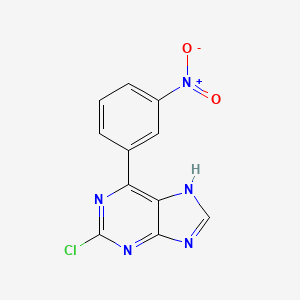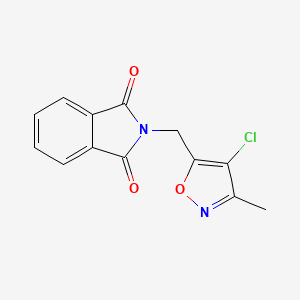
Trichloro(1-chloro-3-phenylpropan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(1-chloro-3-phenylpropan-2-yl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1-chloro-3-phenylpropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1-chloro-3-phenylpropan-2-yl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-chloro-3-phenylpropan-2-ol+trichlorosilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically requires the use of catalysts to enhance the reaction rate and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: Trichloro(1-chloro-3-phenylpropan-2-yl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions.
Reduction: Reducing agents like lithium aluminium hydride.
Major Products:
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes.
科学研究应用
Chemistry: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents which are used to enhance the adhesion between organic and inorganic materials.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. It is also studied for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also utilized in surface modification processes to impart hydrophobic properties to materials.
作用机制
The mechanism of action of Trichloro(1-chloro-3-phenylpropan-2-yl)silane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of various organosilicon derivatives.
相似化合物的比较
Trichlorosilane: Similar in structure but lacks the 1-chloro-3-phenylpropan-2-yl group.
Methyltrichlorosilane: Contains a methyl group instead of the 1-chloro-3-phenylpropan-2-yl group.
Phenyltrichlorosilane: Contains a phenyl group directly bonded to the silicon atom.
Uniqueness: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is unique due to the presence of both a phenyl group and a chlorinated alkyl chain, which imparts distinct reactivity and properties compared to other chlorosilanes. This dual functionality allows for a wider range of applications in organic synthesis and material science.
属性
分子式 |
C9H10Cl4Si |
|---|---|
分子量 |
288.1 g/mol |
IUPAC 名称 |
trichloro-(1-chloro-3-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
JGUZBNQFNDSNAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CCl)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



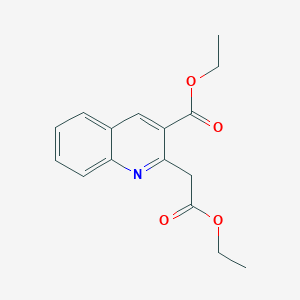
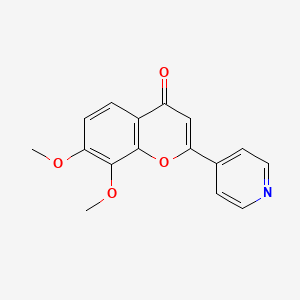
![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
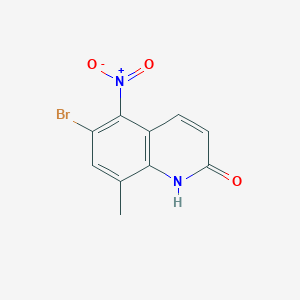
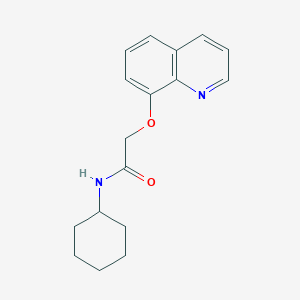

![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
